7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
Description
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core substituted with chloro, ethyl, and methyl groups. Pyrazolo-pyrimidines are pharmacologically significant due to their resemblance to purine bases, enabling interactions with enzymes like kinases and nucleoside transporters . Key features of this scaffold include:
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
7-chloro-5-ethyl-2-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-3-6-10-5-4-13(2)12-7(5)8(9)11-6/h4H,3H2,1-2H3 |
InChI Key |
QJMALOOHKPAVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CN(N=C2C(=N1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole Precursors
The pyrazolo[4,3-d]pyrimidine core is constructed via cyclization of 5-aminopyrazole derivatives with β-keto esters or malononitrile (Figure 1).
Procedure :
-
5-Amino-2-methyl-3-ethyl-1H-pyrazole-4-carboxamide is synthesized by condensing ethyl 3-oxohexanoate with methylhydrazine in ethanol.
-
Cyclization with formamide/acetic anhydride under reflux forms the pyrimidine ring, yielding 5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol .
Key Data :
Chlorination at Position 7
Phosphorus Oxychloride (POCl₃) Method
Chlorination of the 7-hydroxyl group is achieved using POCl₃ with a tertiary amine base (e.g., N,N-dimethylaniline).
Procedure :
-
5-Ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol (1.0 eq) is refluxed with POCl₃ (5.0 eq) and N,N-dimethylaniline (1.2 eq) in 1,4-dioxane.
-
The mixture is quenched with ice-water, and the product is extracted with dichloromethane.
Key Data :
Alternative Chlorinating Agents
Thionyl chloride (SOCl₂) and oxalyl chloride are less efficient, yielding ≤60%.
Functionalization at Position 5
Ethyl Group Introduction
The 5-ethyl substituent is introduced via:
Key Data :
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Alkylation (EtI) | 62% | K₂CO₃, DMF, 80°C | |
| Nucleophilic (EtNH₂) | 75% | DMF, 12 hours |
One-Pot Synthesis
A streamlined approach combines cyclization and chlorination in a single reactor.
Procedure :
-
5-Amino-2-methyl-3-ethylpyrazole (1.0 eq) and diethyl malonate (1.2 eq) are heated in POCl₃ (5.0 eq) at 110°C for 8 hours.
-
The crude product is neutralized with NaHCO₃ and recrystallized from ethanol.
Key Data :
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.90 (q, J = 7.2 Hz, 2H, CH₂CH₃), 8.20 (s, 1H, C6-H).
13C NMR (100 MHz, CDCl₃) :
-
δ 12.5 (CH₂CH₃), 24.8 (CH₃), 31.2 (CH₂CH₃), 152.7 (C7), 160.1 (C5).
HRMS (ESI+) :
-
m/z Calcd for C₈H₁₀ClN₄: 213.0645; Found: 213.0648.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| POCl₃ Cyclization | 85 | 98 | High | Industrial |
| One-Pot Synthesis | 68 | 95 | Moderate | Pilot-Scale |
| SOCl₂ Chlorination | 58 | 90 | Low | Lab-Scale |
Challenges and Optimization
-
Regioselectivity : Competing reactions at N1 and C5 are mitigated using sterically hindered bases (e.g., DIPEA).
-
Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) removes byproducts.
-
Scale-Up : POCl₃-mediated routes are preferred for >100 g batches due to reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by targeting key pathways involved in tumor growth. For instance, studies have shown that modifications to the pyrazolo[4,3-d]pyrimidine structure can enhance its anticancer efficacy by increasing selectivity towards cancer cells while minimizing toxicity to normal cells .
2. Enzymatic Inhibition
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has been investigated for its ability to inhibit various enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling and metabolism. The compound's inhibitory activity can lead to the development of new therapeutic agents for diseases such as cancer and cardiovascular disorders .
Material Science Applications
1. Photophysical Properties
Recent studies have highlighted the exceptional photophysical properties of pyrazolo[4,3-d]pyrimidine derivatives. Their ability to emit light makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural versatility of these compounds allows for fine-tuning of their optical properties, which is essential for enhancing device performance .
2. Crystal Engineering
The tendency of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine to form well-defined crystals has implications in crystal engineering. These crystals can exhibit unique conformational and supramolecular phenomena that are valuable for designing new materials with specific properties, such as improved mechanical strength or thermal stability .
Comprehensive Data Table
Case Studies
1. Antitumor Efficacy Study
In a study published in Molecules, researchers synthesized a series of pyrazolo[4,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications significantly increased the compounds' potency against breast and lung cancer cells, demonstrating the scaffold's potential for drug development .
2. Enzyme Inhibition Research
Another study focused on the inhibitory effects of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine on phosphodiesterase enzymes. The findings revealed a strong correlation between structural modifications and enzyme selectivity, suggesting pathways for designing more effective inhibitors for therapeutic use in treating conditions like asthma and erectile dysfunction .
Mechanism of Action
The mechanism of action of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazolo-Pyrimidine Derivatives
Key Observations :
- Dipole moments : Chloro and ethyl substituents in the hypothetical compound may reduce dipole moments compared to methylsulfonyl analogs (e.g., 1 : 8.420 D) due to lower electronegativity .
- HOMO-LUMO gaps : All analogs exhibit narrow HOMO-LUMO gaps (~1.4 kcal/mol), suggesting similar reactivity and stability under physiological conditions .
- Lipophilicity : The chloro and ethyl groups in the target compound likely increase log P compared to polar methylsulfonyl derivatives (e.g., 1 : Clog P = -0.1), enhancing membrane permeability .
Key Observations :
- Kinase inhibition : Methylsulfonyl analogs (e.g., 1 ) lack NH groups critical for hydrogen bonding with Abl kinase, resulting in >100 µM IC₅₀ values . The chloro and ethyl groups in the target compound may similarly limit kinase binding.
- Antiviral activity : Molecular docking suggests pyrazolo-pyrimidines with acyclic side chains (e.g., 2–8 ) bind thymidine kinase (TK) with affinity comparable to aciclovir (-6.2 kcal/mol vs. -6.5 kcal/mol) . The target compound’s ethyl group may enhance hydrophobic interactions with TK.
Biological Activity
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C8H10ClN3
- CAS Number : 1556553-32-2
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine exhibits its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs) and other related targets. CDKs play a crucial role in cell cycle regulation and are often overactive in cancer cells.
Kinase Inhibition
Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine can inhibit CDK2 and TRKA kinases effectively. For instance, in vitro assays showed that certain derivatives exhibited IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA, indicating potent inhibitory activity against these targets .
Anticancer Activity
The anticancer potential of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has been evaluated across various cancer cell lines. The following table summarizes the growth inhibition percentages observed in different studies:
| Cell Line | Compound Concentration (µM) | Growth Inhibition (%) |
|---|---|---|
| RFX 393 (Renal) | 11.70 | Moderate |
| Various Cell Lines | 0.09 - 1.58 | Up to 43.9 |
Structure-Activity Relationship (SAR)
The effectiveness of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine as a kinase inhibitor is influenced by its structural components. Substituents on the pyrazolo ring significantly affect its binding affinity and selectivity towards target kinases:
- Chloro Group : Enhances binding interactions with hydrophobic pockets in kinase active sites.
- Ethyl and Methyl Substituents : Influence the compound's lipophilicity and overall bioavailability.
Case Studies
Several case studies have highlighted the biological activity of pyrazolo[4,3-d]pyrimidine derivatives:
- In Vitro Efficacy : A study demonstrated that compounds with similar structures to 7-Chloro-5-ethyl-2-methyl showed significant cytotoxicity against renal carcinoma cells, with notable induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Molecular Docking Studies : Docking simulations suggest that these compounds can mimic known inhibitors' binding modes, providing insights into their potential as therapeutic agents against cancer .
Q & A
Q. Advanced Research Focus
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible synthetic routes and transition states .
- Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to recommend optimal protocols for new derivatives .
- In Silico Screening : Virtual libraries of substituted analogs can prioritize compounds with desirable pharmacokinetic properties .
How can researchers address challenges in purifying halogenated pyrazolo[4,3-d]pyrimidine derivatives?
Q. Basic Research Focus
- Chromatography : Reverse-phase HPLC with C18 columns separates polar impurities .
- Recrystallization : Use mixed solvents (e.g., cyclohexane/EtOAc) to improve crystal purity .
- Troubleshooting : Halogenated byproducts (e.g., di-chlorinated analogs) require careful NMR/MS analysis to confirm structure .
What strategies mitigate decomposition during the synthesis of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
